(7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Medicinal chemistry Scaffold optimization p53 inhibition

This compound delivers structurally differentiated p53/LSD1 probe capabilities. The (E)-methoxyimino substituent at C7 imparts a unique hydrogen-bond acceptor/donor profile that modulates thiazole electron density, while the gem-dimethyl at C5 restricts conformational flexibility and enhances metabolic stability versus unsubstituted analogs. LSD1 IC50 of 10 µM with 10-fold selectivity over MAO-A enables selective chemical probe development without confounding monoamine oxidase interference. The O-methyl oxime provides a chemoselective handle for oxime ligation and metal chelation studies, supporting chemoproteomic target ID beyond p53 and LSD1. Supplied at ≥97% purity with unambiguous (E)-stereochemistry—validated for HPLC reference standards, MS calibration, and NMR training sets. Structurally orthogonal to pifithrin-α; not interchangeable with ketone (CAS 1629-95-4) or hydroxyimino derivatives.

Molecular Formula C10H15N3OS
Molecular Weight 225.31
CAS No. 1025228-72-1
Cat. No. B2740768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
CAS1025228-72-1
Molecular FormulaC10H15N3OS
Molecular Weight225.31
Structural Identifiers
SMILESCC1(CC2=C(C(=NOC)C1)SC(=N2)N)C
InChIInChI=1S/C10H15N3OS/c1-10(2)4-6-8(15-9(11)12-6)7(5-10)13-14-3/h4-5H2,1-3H3,(H2,11,12)/b13-7+
InChIKeyVIZUPJLQECPLFP-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(7E)-7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1025228-72-1): Scientific Procurement & Differentiation Baseline


(7E)-7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1025228‑72‑1) is a synthetic small molecule (C₁₀H₁₅N₃OS, MW 225.31 g/mol) that belongs to the 2‑amino‑4,5,6,7‑tetrahydro‑1,3‑benzothiazole scaffold class. The compound features a characteristic (E)‑configured methoxyimino substituent at the 7‑position and a gem‑dimethyl group at the 5‑position. This scaffold has been explored in the development of p53 inhibitors, including the reference compound pifithrin‑α, making the compound relevant for research programs targeting p53‑mediated apoptosis and neuroprotection. [1]

Why Generic Benzothiazole‑2‑amine Analogs Cannot Substitute for (7E)-7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in Pharmacological Studies


Within the 2‑amino‑tetrahydrobenzothiazole family, the nature of the 7‑position substituent profoundly influences the compound's physicochemical properties and biological target engagement. The (E)‑methoxyimino group confers a distinct hydrogen‑bond acceptor/donor profile and modulates the electron density of the thiazole ring, which can alter binding affinity to targets such as p53 or histone demethylases (e.g., LSD1). [1] The gem‑dimethyl substitution at the 5‑position further restricts conformational flexibility and contributes to metabolic stability relative to unsubstituted or monomethyl analogs. Consequently, interchanging the O‑methyl oxime with an unsubstituted ketone (e.g., CAS 1629‑95‑4), an ethoxyimino, or a hydroxyimino derivative cannot be assumed to yield equivalent biological outcomes without rigorous side‑by‑side validation.

Quantitative Differentiation Evidence for (7E)-7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine


Structural Differentiation from the 7‑Keto Precursor via O‑Methyl Oxime Introduction Enhances Lipophilic Ligand Efficiency

The target compound incorporates an (E)‑methoxyimino group at the 7‑position, replacing the ketone oxygen present in the precursor 2‑amino‑5,5‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑7‑one (CAS 1629‑95‑4). [1] This modification increases the calculated logP (XLogP3‑AA) from approximately 0.9 for the ketone to a predicted value of approximately 1.4 for the O‑methyl oxime, while also introducing an additional hydrogen‑bond acceptor site. [2] The shift in lipophilicity is expected to enhance passive membrane permeability without drastically altering molecular weight (225.31 vs. 196.27 g/mol), a favorable trade‑off in CNS‑oriented p53 inhibitor design.

Medicinal chemistry Scaffold optimization p53 inhibition

Methoxyimino vs. Ethoxyimino: Steric and Electronic Differentiation for Target Binding

BindingDB records indicate that the methoxyimino analog (target compound) and the ethoxyimino analog (7‑(ethoxyimino)‑5,5‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑2‑amine, CAS 1025229‑89‑3) have both been evaluated against LSD1 (KDM1A). [1] For the methoxyimino compound, an IC₅₀ of 1.00 × 10⁴ nM (10 µM) was reported in a human recombinant LSD1 assay using methylated peptide substrate and Amplex red detection. While the ethoxyimino analog's LSD1 IC₅₀ is not disclosed in the same record, the steric difference between methoxy and ethoxy (van der Waals volume: ~15.3 ų for –OCH₃ vs. ~28.1 ų for –OCH₂CH₃) suggests that the methoxy group may access narrower binding pockets that exclude the bulkier ethoxy substituent, potentially conferring superior selectivity for LSD1 over related FAD‑dependent amine oxidases (MAO‑A/B).

Structure-activity relationship LSD1 inhibition Enzyme selectivity

p53 Inhibitor Class-Based Validation: Scaffold Provenance In Vivo

The tetrahydrobenzothiazole scaffold, exemplified by pifithrin‑α (PFT‑α, 2‑(2‑imino‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑3‑yl)‑1‑(4‑methylphenyl)ethanone hydrobromide), has demonstrated robust p53‑inhibitory activity both in vitro and in vivo. In the landmark study by Pietrancosta et al. (2006), cyclic analogue 4b and its open precursor 2b were shown to be more potent than PFT‑α in blocking p53‑induced apoptosis. [1] The target compound shares the same core scaffold but differentiates itself through the (E)‑methoxyimino substitution at the 7‑position and the gem‑dimethyl at the 5‑position, which are absent in PFT‑α. In the absence of direct head‑to‑head data, the scaffold‑class membership supports the rationale that this compound is likely to engage p53‑related pathways, while the unique substitution pattern may modulate potency, metabolic stability, and tissue distribution relative to the historical control PFT‑α.

p53 inhibition Neuroprotection Apoptosis

LSD1 Enzymatic Profiling Confirms Target Engagement with Selectivity Data Over MAO‑A

Enzymatic profiling data curated in BindingDB demonstrate that the target compound inhibits human recombinant LSD1 with an IC₅₀ of 10 µM (1.00 × 10⁴ nM). Under the same assay conditions, the compound showed substantially weaker activity against human MAO‑A (IC₅₀ = 100 µM; 1.00 × 10⁵ nM), yielding a 10‑fold selectivity window for LSD1 over MAO‑A. [1] This selectivity profile is comparable to that observed for the ethoxyimino analog, which also displayed weak MAO‑A inhibition (IC₅₀ = 230 µM; 2.30 × 10⁵ nM) in a similar assay format. [2] The methoxyimino compound's 10‑fold LSD1/MAO‑A selectivity ratio, while modest, provides a measurable starting point for further chemical optimization.

Epigenetics LSD1/KDM1A Enzyme selectivity

High Purity and (E)‑Stereochemical Integrity: Quality Attributes for Reproducible Research

The target compound is commercially available from multiple specialty chemical suppliers at ≥97% purity, with the (E)‑stereochemistry of the methoxyimino group explicitly specified and confirmed. In comparison, generic 7‑substituted tetrahydrobenzothiazol‑2‑amine derivatives are often supplied as racemic or isomeric mixtures without stereochemical certification. The (E)‑configuration is critical for maintaining the correct spatial orientation of the methoxy group for hydrogen bonding with target residues; the (Z)‑isomer would present a different pharmacophoric geometry that could significantly alter binding affinity.

Chemical procurement Stereochemical purity Reproducibility

Physicochemical Differentiation: Boiling Point and Thermal Stability Profile vs. Structural Analogs

The target compound has a predicted boiling point of 369.3 ± 44.0 °C at 760 mmHg and a flash point of 177.1 ± 28.4 °C. In contrast, the ketone precursor (CAS 1629‑95‑4) has a reported boiling point of 357.5 °C at 760 mmHg and a flash point of 170 °C. The higher boiling point and flash point of the O‑methyl oxime indicate greater thermal stability and lower volatility, which may be advantageous for storage, handling, and experimental procedures requiring elevated temperatures (e.g., DMSO stock solution preparation, cell‑based assays at 37 °C).

Physicochemical properties Thermal stability Handling and storage

Highest‑Value Research Applications for (7E)-7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine


Epigenetic Probe Development: LSD1 (KDM1A) Inhibitor Lead Optimization

The measured LSD1 IC₅₀ of 10 µM, combined with a 10‑fold selectivity margin over MAO‑A, positions this compound as a viable starting point for structure‑based optimization of LSD1‑selective chemical probes. Medicinal chemistry teams can leverage the methoxyimino group as a handle for further functionalization while monitoring retention of the selectivity window. [1]

p53 Pathway Research: Differentiated Scaffold for SAR Exploration

As a member of the validated tetrahydrobenzothiazole p53‑inhibitor class, this compound offers a structurally distinct alternative to pifithrin‑α (PFT‑α). The (E)‑methoxyimino and gem‑dimethyl substitutions provide new vectors for probing p53 binding interactions and evaluating metabolic stability compared to the historical 2‑imino‑3‑substituted PFT‑α chemotype. [2]

Chemical Biology Tool for Oxime‑Specific Target Profiling

The O‑methyl oxime functionality serves as a chemoselective reactive handle that can be exploited for bioconjugation (e.g., oxime ligation with aldehyde‑functionalized probes) or metal chelation studies. This enables chemoproteomic pull‑down experiments to identify cellular targets beyond LSD1 and p53, expanding the compound's utility as a multi‑purpose chemical biology tool.

Reference Standard for Analytical Method Development

With its high chemical purity (≥97%), defined (E)‑stereochemistry, and well‑characterized physicochemical properties, this compound is suitable for use as a reference standard in HPLC method development, mass spectrometry calibration, and NMR spectroscopy training for the broader benzothiazole oxime class.

Quote Request

Request a Quote for (7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.